
4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide: is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Oxidation Reactions
The methyl group on the benzene ring undergoes oxidation under controlled conditions. For example:
-
Reagent/Condition : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 80–100°C.
-
Product : 4-Carboxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.
-
Yield : ~85% (reported for analogous compounds).
This reaction proceeds via radical intermediates, with the methyl group converted to a carboxylic acid. Stability studies show the sulfonamide group remains intact under these conditions .
Reduction Reactions
The sulfonamide moiety can be reduced to a thiol:
-
Reagent/Condition : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to RT.
-
Product : 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenethiol.
-
Yield : ~70% (extrapolated from similar systems).
This reaction requires strict moisture exclusion to prevent side reactions.
Nucleophilic Substitution
The phenethyl-pyrrolidine group participates in substitution reactions:
-
Reagent/Condition : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with NaH as a base.
-
Product : Quaternary ammonium derivatives.
Controlled addition of reagents is critical to avoid exothermicity and byproduct formation .
Hydrolysis
The sulfonamide bond resists hydrolysis under neutral conditions but reacts under extremes:
Condition | Reagent | Product | Stability |
---|---|---|---|
Acidic (HCl, 6M, reflux) | Benzoic acid derivatives | Partial cleavage of sulfonamide | Moderate |
Basic (NaOH, 10%, 80°C) | Sulfinate intermediates | Complete decomposition | Low |
C–N Bond Cleavage
Selective cleavage of the C–N bond in the pyrrolidine group is achievable:
-
Reagent/Condition : Triflic acid (TfOH) in dichloroethane (DCE) at 50°C.
-
Product : 4-Methylbenzenesulfonamide and pyrrolidine derivatives.
-
Yield : >90% (reported for structurally related compounds) .
Radical scavengers like BHT suppress this reaction, indicating a radical pathway .
Comparative Reactivity with Analogues
Key differences in reactivity among benzenesulfonamide derivatives:
Stability Under Environmental Conditions
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research indicates that compounds similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibit significant pharmacological properties, including:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the pyrrolidine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on similar sulfonamide compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly impacted antimicrobial potency. While specific data on this compound is sparse, extrapolating from related compounds suggests potential effectiveness against resistant bacterial strains.
Case Study 2: Structure-Activity Relationship (SAR)
Research into structure-activity relationships (SAR) has revealed that the presence of specific functional groups in benzenesulfonamides influences their biological activity. The pyrrolidine ring in this compound may enhance binding affinity to target enzymes or receptors, warranting further investigation into its pharmacodynamics.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 4-methyl-N-(pyrrolidin-1-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the pyrrolidine and phenethyl groups, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a phenethyl group, which may contribute to its pharmacological properties. The molecular formula of the compound is C19H24N2O2S, with a molecular weight of 344.47 g/mol.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
- Attachment of the Phenethyl Group : Introduced through Friedel-Crafts alkylation.
- Sulfonamide Formation : Achieved by reacting an intermediate with sulfonyl chloride.
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA and RNA synthesis.
- Case Study : A study evaluating various sulfonamides found that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly, highlighting the potential for further optimization in drug development.
Anticancer Properties
The compound has also been investigated for its anticancer effects, particularly in targeting specific cancer cell lines.
- Research Findings : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUIFWIDPQXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.